Methyl 5-amino-6-chloronicotinate
Overview
Description
Methyl 5-amino-6-chloronicotinate: is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 5-position and a chlorine atom at the 6-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-amino-6-chloronicotinate can be synthesized through several methods. One common method involves the reduction of methyl 5-nitro-6-chloronicotinate using iron powder and ammonium chloride in methanol. The reaction is typically carried out at 75°C for 2 hours, yielding the desired product with a moderate yield .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-6-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.
Reduction Products: Reduction typically yields amino derivatives.
Scientific Research Applications
Chemistry: Methyl 5-amino-6-chloronicotinate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active compounds. It has been investigated for its antimicrobial and anti-inflammatory properties .
Industry: The compound is used in the production of dyes, pigments, and other materials. Its unique chemical structure makes it suitable for various industrial applications, including the development of advanced materials .
Mechanism of Action
The mechanism of action of methyl 5-amino-6-chloronicotinate involves its interaction with specific molecular targets. It is believed to act on G protein-coupled receptors, particularly the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2). These receptors play a crucial role in mediating the biological effects of niacin and its derivatives, including lipid metabolism and vasodilation .
Comparison with Similar Compounds
- Methyl 6-amino-5-chloronicotinate
- Methyl 5-amino-6-chloropyridine-3-carboxylate
- Methyl 5-amino-6-chloronicotinic acid
Comparison: Methyl 5-amino-6-chloronicotinate is unique due to the specific positioning of the amino and chlorine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
methyl 5-amino-6-chloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENHZYFIGMDHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593526 | |
Record name | Methyl 5-amino-6-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211915-96-7 | |
Record name | Methyl 5-amino-6-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-amino-6-chloropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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